
1,4-Dihydroxy-3-methoxy-6-methylanthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-2-methoxy-7-methylanthracene-9,10-dione is a natural product found in Fusarium, Nigrospora, and Cortinarius persplendidus with data available.
Aplicaciones Científicas De Investigación
Isolation and Structural Analysis
- 1,8-Dihydroxy-7-(Δ1-isopentenyl)-6-methoxy-3-methylanthraquinone, a variant of 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, was isolated from Vismia reichardtiana, with its structure established through chemical and spectral means (Gonçalves & Mors, 1981).
Synthesis and Characterization
- A synthetic methodology for 1,8-Dihydroxy-4-methylanthraquinone, closely related to 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, was developed, involving aryne-forming conditions and demethylation processes (Wang, Wu, & Biehl, 2002).
Antimicrobial Applications
- Monodictyquinone A, a new antimicrobial anthraquinone structurally similar to 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, was isolated from a marine-derived fungus, demonstrating antimicrobial properties (El-Beih et al., 2007).
Cytotoxic Effects
- Related anthraquinones have shown significant cytotoxicities against HepG2 cells, indicating potential applications in cancer research and therapy (Chiou, Hsu, & Lin, 2014).
Antiosteoporotic Activity
- Anthraquinones derived from Morinda officinalis, similar to 1,4-Dihydroxy-3-methoxy-6-methylanthraquinone, exhibited antiosteoporotic activity, affecting osteoblasts and osteoclasts, suggesting their potential use in treating osteoporosis (Wu et al., 2009).
Antioxidant Properties
- Various anthraquinones, including 1,6-dihydroxy-8-methoxy-3-methylanthraquinone, were evaluated for antioxidant activity, with some showing promising results, indicating potential applications in combating oxidative stress (Zaman et al., 2011).
Antiviral Activities
- Anthraquinones isolated from Morinda citrifolia displayed weak anti-H1N1 and anti-H3N2 activities, suggesting their use in antiviral research (Wang et al., 2016).
Propiedades
Nombre del producto |
1,4-Dihydroxy-3-methoxy-6-methylanthraquinone |
|---|---|
Fórmula molecular |
C16H12O5 |
Peso molecular |
284.26 g/mol |
Nombre IUPAC |
1,4-dihydroxy-2-methoxy-7-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-3-4-8-9(5-7)15(19)13-12(14(8)18)10(17)6-11(21-2)16(13)20/h3-6,17,20H,1-2H3 |
Clave InChI |
IVJVOKCJFGMBTB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C(=C(C=C3O)OC)O |
Sinónimos |
1,4-dihydroxy-2-methoxy-7-methylanthraquinone DMM-anthraquinone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Diethyl-3-[4-(benzofuran-2-yl)phenoxy]propylamine](/img/structure/B1251785.png)
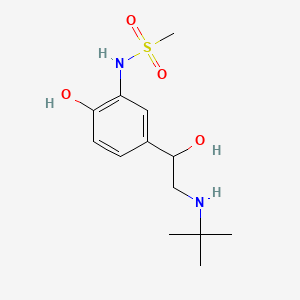
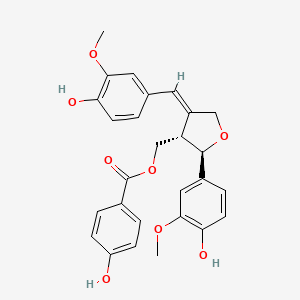
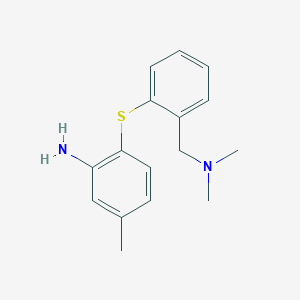
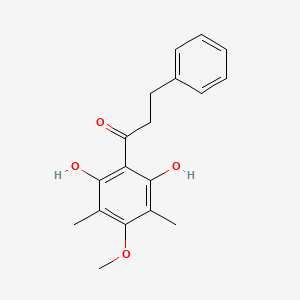
![(2R,4S,6S,7S,9Z,12S)-6,7,16-trihydroxy-18-methoxy-12-methyl-3,13-dioxatricyclo[13.4.0.02,4]nonadeca-1(15),9,16,18-tetraene-8,14-dione](/img/structure/B1251797.png)
![3,4-dihydroxy-5-[(8E,10E,14Z,16E)-1,2,3,4,5-pentahydroxy-6,20-dimethylhenicosa-8,10,14,16-tetraenyl]oxolan-2-one](/img/structure/B1251798.png)

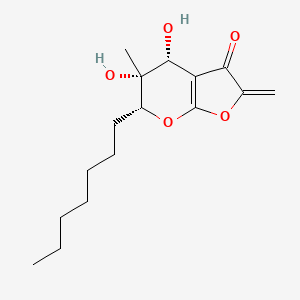
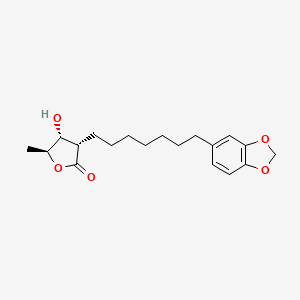
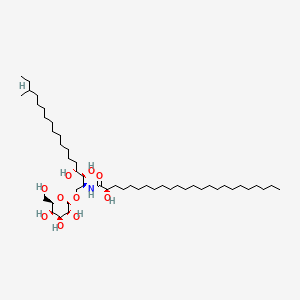
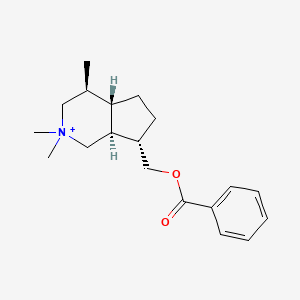
![(1R,2S,10R,13S,15R)-12-cyano-10-(hydroxymethyl)-8-methoxy-16-methyl-11,16-diazatetracyclo[11.2.1.02,11.04,9]hexadeca-4(9),5,7-triene-15-carboxylic acid](/img/structure/B1251808.png)
